N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,3-dimethylphenyl)ethanediamide
Description
N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,3-dimethylphenyl)ethanediamide is a bis-amide derivative featuring a 1,3-thiazole core substituted with a 4-chlorophenyl group and linked via an ethyl chain to an ethanediamide moiety terminating in a 2,3-dimethylphenyl group. The ethanediamide linkage enhances hydrogen-bonding capacity, while the thiazole ring contributes to π-π stacking interactions.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(2,3-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-13-4-3-5-18(14(13)2)25-20(27)19(26)23-11-10-17-12-28-21(24-17)15-6-8-16(22)9-7-15/h3-9,12H,10-11H2,1-2H3,(H,23,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFNOXGJDZHNRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,3-dimethylphenyl)ethanediamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , indicating the presence of a thiazole ring and a chlorophenyl group that are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.90 g/mol |
| Solubility | Soluble in DMSO |
| Structure | Contains thiazole and amide groups |
This compound primarily acts as a selective ligand for the D4 dopamine receptor . The interaction with this receptor is pivotal in modulating dopaminergic signaling pathways, which are essential for various neurological functions including mood regulation, motor control, and reward processing.
In Vitro Studies
Research indicates that compounds containing thiazole rings exhibit notable biological activities such as:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. For instance, derivatives of thiazole have shown IC50 values as low as 2.7 µM in inhibiting AChE .
- Antimicrobial Activity : Thiazole derivatives have also been studied for their antimicrobial properties, with some showing effectiveness against various bacterial strains.
Case Studies
- Alzheimer's Disease Research : In a study focusing on thiazole derivatives, compounds similar to this compound were synthesized and tested for their potential as AChE inhibitors. The results indicated promising therapeutic applications for cognitive decline associated with Alzheimer's disease .
- Dopaminergic Modulation : Another study highlighted the role of D4 dopamine receptor ligands in influencing behavioral outcomes in animal models. The compound's ability to selectively bind to this receptor suggests potential applications in treating disorders such as schizophrenia and ADHD.
Pharmacokinetics
The pharmacokinetic profile of the compound indicates it is well absorbed when administered, with solubility in DMSO facilitating its use in laboratory settings. However, it remains insoluble in water, which may affect bioavailability in vivo.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs include other ethanediamides and acetamides with heterocyclic or aromatic substituents. Key comparisons are summarized below:
Electronic and Steric Effects
- Electron-Withdrawing vs. Donating Groups : The target compound’s 4-chlorophenyl group increases lipophilicity and stabilizes the thiazole ring via electron withdrawal, whereas the 2,3-dimethylphenyl group introduces steric bulk and electron donation. In contrast, the methoxyphenyl substituent in ’s compound enhances solubility but reduces membrane permeability .
- Heterocyclic Core : Thiazole (target) vs. benzothiadiazole () alters π-π interactions. Benzothiadiazole’s fused rings enable stronger charge-transfer interactions, while thiazole’s smaller size may improve metabolic stability .
Conformational Flexibility
highlights that acetamide derivatives exhibit significant conformational variability in crystal structures, with dihedral angles between aromatic rings ranging from 44.5° to 77.5° .
Hydrogen-Bonding and Solubility
- The ethanediamide group in the target compound provides two amide bonds, enabling stronger hydrogen-bonding interactions compared to mono-amide analogs like the dichlorophenyl acetamide in .
- Substituents critically influence solubility: the hydroxyphenyl group in ’s compound enhances aqueous solubility, whereas the target’s chlorophenyl and dimethylphenyl groups favor lipid bilayer penetration .
Research Implications
- Drug Design : The target compound’s balanced lipophilicity and hydrogen-bonding capacity make it a candidate for optimizing bioavailability in antimicrobial or anticancer agents, though further pharmacological profiling is needed.
- Synthetic Pathways : Methods described in (e.g., coupling with ethyl bromoacetate) may apply to synthesizing the target compound’s ethanediamide moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
